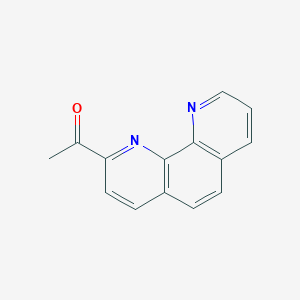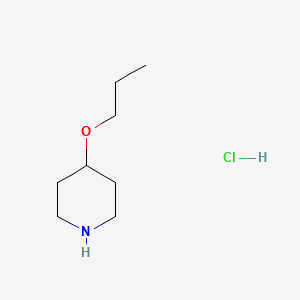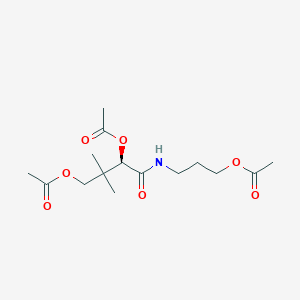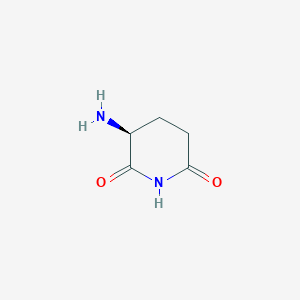
1-(1,10-Phenanthrolin-2-yl)ethanone
Übersicht
Beschreibung
1-(1,10-Phenanthrolin-2-yl)ethanone is an organic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol . It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its coordination chemistry properties. This compound is characterized by the presence of a phenanthroline ring system substituted with an ethanone group at the 2-position .
Vorbereitungsmethoden
The synthesis of 1-(1,10-Phenanthrolin-2-yl)ethanone typically involves the acylation of 1,10-phenanthroline. One common method includes the reaction of 1,10-phenanthroline with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-(1,10-Phenanthrolin-2-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetone, and controlled temperatures to ensure optimal reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-(1,10-Phenanthrolin-2-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1,10-Phenanthrolin-2-yl)ethanone primarily involves its ability to chelate metal ions. The phenanthroline ring system provides nitrogen atoms that can coordinate with metal ions, forming stable complexes . These complexes can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1,10-Phenanthrolin-2-yl)ethanone is unique due to its specific substitution pattern on the phenanthroline ring. Similar compounds include:
1,10-Phenanthroline: The parent compound, which lacks the ethanone substitution but shares similar coordination properties.
2,2’-Bipyridine: Another bidentate ligand with two nitrogen atoms, but with a different ring structure.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
These compounds are compared based on their coordination chemistry, stability of complexes, and specific applications in various fields .
Eigenschaften
IUPAC Name |
1-(1,10-phenanthrolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-9(17)12-7-6-11-5-4-10-3-2-8-15-13(10)14(11)16-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYAYHRXSODVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467984 | |
| Record name | 1-[1,10]phenanthrolin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72404-92-3 | |
| Record name | 1-[1,10]phenanthrolin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B1610024.png)
